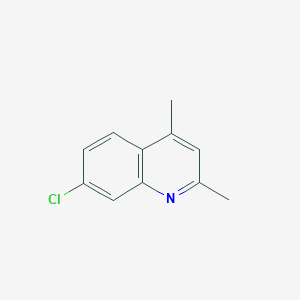

7-Chloro-2,4-dimethylquinoline

Descripción general

Descripción

7-Chloro-2,4-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a chlorine atom at the 7th position and methyl groups at the 2nd and 4th positions makes this compound unique and of significant interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts. Another method includes the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally benign catalysts and green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to make the process more sustainable .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C7

The chlorine atom at position 7 undergoes nucleophilic substitution under specific conditions. The quinoline nitrogen acts as an electron-withdrawing group, activating the aromatic ring for displacement reactions.

Example:

In a Suzuki coupling reaction, the chlorine atom is replaced by an aryl group using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h), yielding 7-aryl derivatives with >85% efficiency .

Electrophilic Substitution and Functionalization

The methyl groups at C2 and C4 participate in electrophilic reactions, though their electron-donating nature deactivates the ring toward further electrophilic substitution.

Key Reactions:

Quinoline N-Oxide Formation and Subsequent Reactivity

The nitrogen atom can be oxidized to form an N-oxide, enabling unique reactivity:

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | 7-Chloro-2,4-dimethylquinoline 1-oxide | |

| Grignard Addition | RMgX, THF, -30°C | 2-Substituted derivatives |

Mechanism Insight :

N-Oxide formation increases ring electron density, facilitating nucleophilic attack at C2. For example, treatment with n-BuLi and 9-fluorenone generates 2-[(9-hydroxyfluoren-9-yl)methyl] derivatives via electrophilic trapping .

Ring Functionalization via C–H Activation

Transition-metal catalysts enable direct C–H bond functionalization:

Base-Induced Rearrangements

The methyl groups participate in base-mediated reactions:

Comparative Reactivity Table

| Position | Reactivity Profile | Preferred Reactions |

|---|---|---|

| C7 | Activated for nucleophilic substitution | Suzuki coupling, amination |

| C2 | Electrophilic substitution hindered by methyl | Radical bromination, N-oxide trapping |

| C4 | Electron-rich but sterically hindered | Limited direct reactivity |

| Nitrogen | Lewis basic, forms N-oxide | Oxidation, coordination complexes |

Mechanistic Considerations

-

Electronic Effects : The chlorine atom at C7 withdraws electron density via inductive effects, while methyl groups donate electrons through hyperconjugation.

-

Steric Effects : The 2- and 4-methyl groups hinder access to adjacent positions, directing reactivity to C7 and the nitrogen atom.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals and materials. Further studies could explore its use in asymmetric catalysis or photophysical applications.

Aplicaciones Científicas De Investigación

Medicinal Properties

The quinoline ring system is known for its wide range of biological activities. 7-Chloro-2,4-dimethylquinoline has been investigated for its potential as:

- Antibacterial Agents : Various studies have shown that derivatives of 7-chloroquinoline exhibit antibacterial properties against a range of pathogens. For instance, modifications to the quinoline structure have led to compounds with enhanced activity against resistant strains of bacteria .

- Antitubercular Activity : Recent research highlighted the effectiveness of arylated quinoline derivatives against Mycobacterium tuberculosis. Compounds derived from this compound demonstrated promising results in inhibiting both replicating and non-replicating forms of the bacterium .

- Anticancer Activity : The synthesis of hybrids involving this compound has shown potential antiproliferative effects on various cancer cell lines. Studies have indicated that these compounds can significantly inhibit tumor growth depending on their structural modifications and the specific cell lines tested .

Synthesis and Derivatives

The synthesis of this compound is typically achieved through multi-step chemical reactions involving aniline derivatives and malonic acid. The following table summarizes some notable derivatives synthesized from this compound along with their reported biological activities:

Case Study 1: Antitubercular Efficacy

A study evaluated the antitubercular activity of several quinoline derivatives based on the structure of this compound. The findings indicated that compounds with specific alkyl substitutions at the C-6 position showed enhanced efficacy against M. tuberculosis, achieving MIC values significantly lower than traditional treatments .

Case Study 2: Anticancer Potential

Research into novel benzimidazole derivatives linked to the quinoline scaffold revealed that certain compounds exhibited strong inhibitory effects on leukemia and lymphoma cell lines. The study utilized various cell viability assays to assess the impact of these compounds, demonstrating their potential as new anticancer agents .

Mecanismo De Acción

The mechanism of action of 7-Chloro-2,4-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes, leading to the accumulation of toxic metabolites in pathogens, thereby exerting its antimicrobial effects .

Comparación Con Compuestos Similares

- 4-Chloro-2,6-dimethylquinoline

- 4-Chloro-2,8-dimethylquinoline

- 4-Chloro-7-methylquinoline

- 2-Chloro-3,7-dimethylquinoline

Comparison: While these compounds share structural similarities with 7-Chloro-2,4-dimethylquinoline, the position of the chlorine and methyl groups significantly influences their chemical reactivity and biological activity. For instance, 4-Chloro-2,6-dimethylquinoline may exhibit different substitution patterns and pharmacological properties compared to this compound, highlighting the importance of positional isomerism in quinoline chemistry .

Actividad Biológica

7-Chloro-2,4-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the empirical formula and is characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of chlorine and two methyl groups at specific positions (7, 2, and 4) on the quinoline ring significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits certain enzymes, leading to the accumulation of toxic metabolites in pathogens, thus exerting antimicrobial effects.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated several derivatives for their activity against various bacterial strains. The results indicated that some compounds showed moderate to high inhibition zones against tested pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | P. aeruginosa | 18 |

| 4 | K. pneumoniae | 22 |

Antimalarial Activity

The antimalarial properties of this compound have been extensively studied. It has shown significant efficacy against Plasmodium falciparum strains, including both chloroquine-sensitive and chloroquine-resistant variants. The compound's mechanism involves inhibiting hematin crystallization, a crucial process for malaria parasite survival .

Case Study: Antimalarial Efficacy

In a comparative study involving several quinoline derivatives, this compound exhibited IC50 values ranging from 150 to 680 nM against chloroquine-resistant strains of P. falciparum. This level of potency indicates its potential as a lead compound for further development in antimalarial therapies .

Table 2: Antimalarial Activity Data

| Compound ID | Strain Type | IC50 (nM) |

|---|---|---|

| A | CQ-sensitive | 150 |

| B | CQ-resistant | 300 |

| C | CQ-resistant | 680 |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound derivatives. Certain compounds derived from this quinoline structure have demonstrated promising anti-proliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian cancer cells .

Table 3: Anticancer Activity Against Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 23.39 |

| Compound Y | HCT116 | 27.26 |

| Compound Z | OVCAR-3 | >50 |

Propiedades

IUPAC Name |

7-chloro-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQZYIPMTITDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345604 | |

| Record name | 7-Chloro-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88499-96-1 | |

| Record name | 7-Chloro-2,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88499-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.